molecular formula C6Cl2F3I B1410194 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene CAS No. 1803823-57-5

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene

Cat. No.: B1410194
CAS No.: 1803823-57-5
M. Wt: 326.87 g/mol
InChI Key: PYTNLOITFVMGRR-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene is a chemical compound with the molecular formula C6HCl2F3I. It belongs to the class of aromatic halides and is commonly used in scientific experiments. This compound is characterized by the presence of chlorine, iodine, and fluorine atoms attached to a benzene ring, making it a highly substituted aromatic compound.

Preparation Methods

The synthesis of 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene typically involves halogenation reactions. One common method is the direct halogenation of a precursor benzene compound with appropriate halogenating agents under controlled conditions. . Industrial production methods may involve multi-step synthesis routes to ensure high purity and yield.

Chemical Reactions Analysis

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine, iodine) can be replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms and formation of a less substituted benzene ring.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological studies.

Comparison with Similar Compounds

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene can be compared with other similar compounds, such as:

    1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene: This compound has a similar structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.

    1,2-Dichloro-3,4,6-trifluoro-5-iodobenzene:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,2-dichloro-3,4,5-trifluoro-6-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F3I/c7-1-2(8)6(12)5(11)4(10)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTNLOITFVMGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)I)Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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